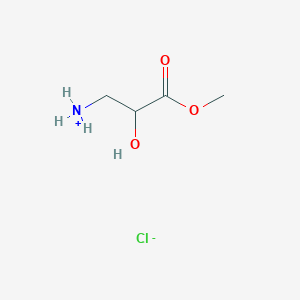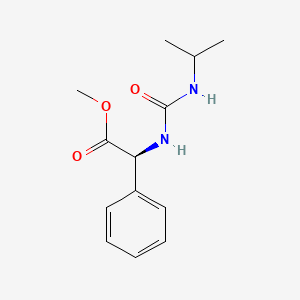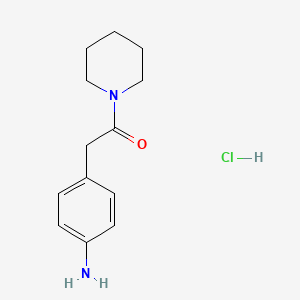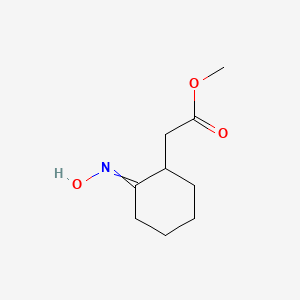
Methyl 2-(2-hydroxyiminocyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “Methyl 2-(2-hydroxyiminocyclohexyl)acetate” is known as α-pinene. α-pinene is a naturally occurring organic compound found in the oils of many species of coniferous trees, notably pine. It is a bicyclic monoterpene and is one of the most widely encountered terpenes in nature. α-pinene has a distinct pine-like aroma and is used in various applications, including as a chemical intermediate and in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
α-pinene can be synthesized through the catalytic hydrogenation of turpentine oil, which is a complex mixture of terpenes obtained from the distillation of pine resin. The process involves the use of a nickel-aluminum-molybdenum catalyst. The reaction conditions typically include temperatures ranging from 10°C to 80°C and treatment times of 0.5 to 3 hours. The reaction is then continued at elevated temperatures of 80°C to 105°C for an additional 1 to 12 hours .
Industrial Production Methods
In industrial settings, α-pinene is produced by the fractional distillation of turpentine oil. The process involves the separation of α-pinene from other terpenes based on their boiling points. The use of formaldehyde-modified Raney nickel catalysts has been shown to improve the yield and selectivity of α-pinene, achieving yields greater than 95% and selectivity greater than 95% .
Chemical Reactions Analysis
Types of Reactions
α-pinene undergoes various chemical reactions, including:
Oxidation: α-pinene can be oxidized to form compounds such as verbenone and pinene oxide.
Reduction: Catalytic hydrogenation of α-pinene produces cis-pinane.
Substitution: α-pinene can undergo halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Halogenation reactions typically use halogens such as chlorine or bromine.
Major Products
Oxidation: Verbenone, pinene oxide.
Reduction: Cis-pinane.
Substitution: Halogenated derivatives of α-pinene.
Scientific Research Applications
α-pinene has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its use in aromatherapy.
Industry: Used in the production of fragrances, flavors, and as a solvent in the chemical industry.
Mechanism of Action
The mechanism of action of α-pinene involves its interaction with various molecular targets and pathways. α-pinene is known to modulate the activity of certain enzymes and receptors, contributing to its antimicrobial and anti-inflammatory effects. It can inhibit the growth of certain bacteria and fungi by disrupting their cell membranes. Additionally, α-pinene has been shown to interact with the central nervous system, potentially influencing neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Similar Compounds
β-pinene: Another monoterpene found in pine resin, similar in structure but with different stereochemistry.
Limonene: A monoterpene found in citrus oils, with a distinct citrus aroma.
Camphene: A bicyclic monoterpene similar to α-pinene, found in essential oils.
Uniqueness
α-pinene is unique due to its high abundance in nature and its distinct pine-like aroma. It is also highly versatile, with applications ranging from chemical synthesis to therapeutic uses. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-(2-hydroxyiminocyclohexyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-9(11)6-7-4-2-3-5-8(7)10-12/h7,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATYIKMVHDGSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCC1=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
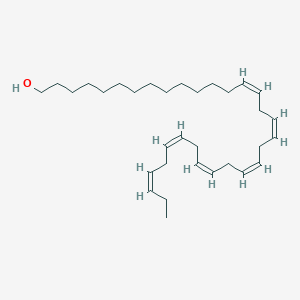

![(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B7943274.png)
![(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B7943275.png)
![3-[3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B7943282.png)
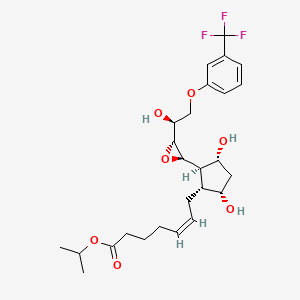
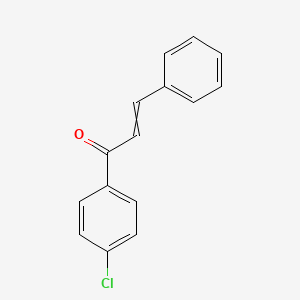
![tert-butyl N-{3-[methoxy(methyl)carbamoyl]naphthalen-2-yl}carbamate](/img/structure/B7943299.png)
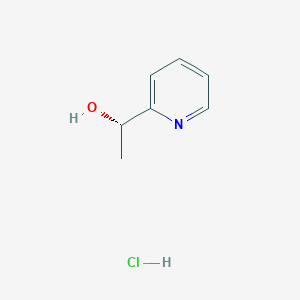
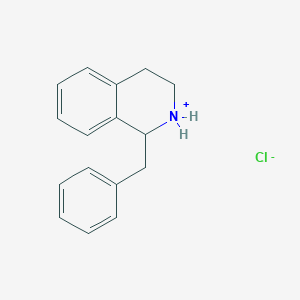
![5-[(4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione; but-2-enedioic acid](/img/structure/B7943331.png)
